BENGHE Foundational & Exploratory

Check Availability & Pricing

6-Methoxy-1H-indole-3-carbaldehyde
spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

6-Methoxy-1H-indole-3-
Compound Name:
carbaldehyde

cat. No.: B1362167

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methoxy-1H-indole-3-
carbaldehyde

Introduction

6-Methoxy-1H-indole-3-carbaldehyde is a key heterocyclic compound featuring a methoxy-
substituted indole core with an aldehyde group at the C3 position. Indole and its derivatives are
of significant interest in medicinal chemistry and drug development due to their presence in
numerous natural products and pharmacologically active molecules.[1] The specific substitution
pattern of this compound makes it a valuable intermediate for synthesizing more complex
molecular architectures.

Accurate structural elucidation and purity assessment are paramount for any chemical entity
intended for research or development. Spectroscopic techniques such as Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a
comprehensive "fingerprint" of a molecule. This guide, prepared from the perspective of a
Senior Application Scientist, offers a detailed analysis of the spectroscopic data for 6-Methoxy-
1H-indole-3-carbaldehyde, explaining not just the data itself, but the scientific rationale behind
the spectral features and the experimental choices made during data acquisition.

Molecular Structure and Spectroscopic Correlation
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The foundation of interpreting any spectroscopic data lies in a thorough understanding of the
molecule's structure. The key features of 6-methoxy-1H-indole-3-carbaldehyde that dictate
its spectroscopic signature are:

e The Indole Ring System: A bicyclic aromatic system comprising a benzene ring fused to a
pyrrole ring. This system has distinct aromatic protons and carbons.

o The Aldehyde Group (-CHO) at C3: This introduces a highly deshielded proton and a
characteristic carbonyl carbon, along with a strong C=0 stretching vibration in the IR
spectrum.

e The Methoxy Group (-OCH?s) at C6: This electron-donating group influences the chemical
shifts of the nearby aromatic protons and carbons. It also provides a sharp singlet in the *H
NMR spectrum and a distinct C-O stretch in the IR.

e The Pyrrole N-H Proton: A labile proton whose chemical shift is highly dependent on solvent
and concentration.

Below is the structure with atom numbering used for NMR assignments.

Caption: Molecular structure of 6-Methoxy-1H-indole-3-carbaldehyde with atom numbering.

'H NMR Spectroscopy

Proton NMR (*H NMR) is arguably the most powerful tool for elucidating the structure of
organic molecules in solution. It provides information on the number of different types of
protons, their electronic environment, and their proximity to other protons.

Data Summary

The following data is typically observed for 6-methoxy-1H-indole-3-carbaldehyde in a
deuterated solvent like DMSO-de. The choice of DMSO-de is strategic; its high polarity
effectively solubilizes the compound, and its ability to form hydrogen bonds with the N-H proton
prevents rapid exchange, allowing the N-H signal to be observed as a distinct, often broad,
singlet.[2][3]
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Chemical Shift (3)
ppm

Multiplicity

Assignment

Causality and Field
Insights

~12.1 brs

NH-1

Highly deshielded due
to its acidic nature and
location within the
aromatic system. Its
broadness is typical
and solvent-

dependent.

The aldehyde proton
is significantly
deshielded by the
strong electron-
withdrawing effect of
the adjacent oxygen

atom.

Positioned on the
electron-deficient
pyrrole ring and
adjacent to the
electron-withdrawing
aldehyde group,
leading to a downfield
shift.

H-4

Deshielded by the ring
current and adjacent
to the fused pyrrole
ring. Appears as a
doublet due to

coupling with H-5.

H-7

Located ortho to the
methoxy group, but its
chemical shift is

influenced by the
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overall aromatic

system.

Experiences ortho
coupling to H-4 and
meta coupling to H-7.
The electron-donating
methoxy group at C6
shields this proton,
shifting it upfield
relative to H-4.

A characteristic sharp
singlet for the three
equivalent protons of

~3.8 s -OCHs _
the methoxy group, in
a typical region for

aryl methyl ethers.

Interpretation in Depth

e The Aldehyde and N-H Protons (>9 ppm): The signals for the aldehyde proton (~9.9 ppm)
and the N-H proton (~12.1 ppm) are the most downfield, placing them in a region with few
other signals. Their singlet nature (or broad singlet for N-H) makes them easily identifiable.

e The Pyrrole Proton (H-2): The singlet at ~8.2 ppm is characteristic of the H-2 proton in 3-
substituted indoles.[4] Its proximity to both the nitrogen heteroatom and the C3-aldehyde
substituent results in significant deshielding.

e The Benzene Ring Protons (H-4, H-5, H-7): The substitution pattern on the benzene portion
of the indole gives rise to a predictable splitting pattern. H-4 (~7.9 ppm) is ortho to the ring
fusion and shows a clean doublet from coupling to H-5. H-5 (~6.9 ppm) is the most complex,
appearing as a doublet of doublets due to coupling with both H-4 (ortho, J = 8.5 Hz) and H-7
(meta, J = 2.0 Hz). The upfield shift of H-5 is a direct consequence of the electron-donating
resonance effect of the C6-methoxy group. H-7 (~7.1 ppm) is a doublet due to meta coupling
with H-5.
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3C NMR Spectroscopy

Carbon-13 NMR provides complementary information to *H NMR, revealing the electronic

environment of each carbon atom in the molecule.

Data Summary
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Chemical Shift (d) ppm

Assignment

Causality and Field
Insights

~185.0

C=0

The aldehyde carbonyl carbon
is highly deshielded and
appears significantly
downfield, as is characteristic.

~158.0

C-6

This aromatic carbon is directly
attached to the electronegative
oxygen of the methoxy group,
causing a strong downfield
shift.

~139.0

C-7a

A quaternary carbon at the ring
junction, its chemical shift is
typical for such carbons in

fused aromatic systems.

~137.0

C-2

Positioned adjacent to the
nitrogen and the aldehyde-
bearing C3, this carbon is
deshielded.

~124.0

C-3a

The second quaternary carbon

at the ring junction.

~122.0

C-4

Aromatic CH carbon.

~118.0

C-3

This carbon is shifted upfield
relative to other aromatic
carbons due to the influence of
the nitrogen atom, despite
being attached to the
aldehyde.

~113.0

C-5

Shielded by the electron-
donating effect of the adjacent

methoxy group.
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Strongly shielded due to being
~95.0 C-7 ortho to the powerful electron-

donating methoxy group.

The carbon of the methoxy
roup appears in the typical

~55.5 -OCHs g' P .pp _ P
aliphatic region for an sp?3

carbon attached to an oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule by measuring the absorption of infrared radiation corresponding to molecular

vibrations.

Data Summary
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Wavenumber ) ] . Causality and Field
Assignment Vibrational Mode .
(cm™?) Insights

A moderately broad
peak, characteristic of
the N-H bond in the

indole ring.

~3200-3300 N-H Stretch

A very strong, sharp
absorption due to the
stretching of the
conjugated aldehyde
carbonyl group.
~1650-1670 C=0 Stretch Conjugation with the
indole ring lowers the
frequency from a
typical saturated
aldehyde (~1725

cm™1).

Aromatic ring
~1580-1620 Cc=C Stretch _ o
stretching vibrations.

Strong absorption
] from the aryl-alkyl
~1200-1250 C-0 Asymmetric Stretch )
ether linkage of the

methoxy group.

A second
, characteristic stretch
~1020-1075 C-O Symmetric Stretch
for the methoxy

group's C-O bond.

Interpretation in Depth

The IR spectrum provides a clear, self-validating confirmation of the key functional groups. The
presence of a sharp, intense peak around 1660 cm~! is definitive evidence for the aldehyde
C=0 group.[5] This, combined with the N-H stretch above 3200 cm~* and the strong C-O ether
stretches, provides a rapid and trustworthy confirmation of the molecule's core structure.[6][7]
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of the molecular weight and insights into its
structure.

Data Summary (Electron lonization - El)

. Causality and Field
mlz Assignment .
Insights

The molecular ion peak,
175 M corresponding to the exact
molecular weight of the

compound (C10HoNO2).[8]

A common and often intense
174 M-H]* fragment in indole aldehydes,
resulting from the loss of the

aldehydic proton.

Loss of the entire formyl
146 [M-CHOJ* radical (*CHO) from the
molecular ion.

A plausible fragmentation
130 [(M-CHs-COJ* pathway involving the loss of a
-CHs-
methyl radical followed by

carbon monoxide.

Interpretation in Depth

The primary role of MS in this context is to confirm the molecular weight. A high-resolution
mass spectrometry (HRMS) experiment would yield an exact mass (e.g., 175.0633) that can
confirm the elemental formula (C10HsNO:2) with very high confidence.[8] The fragmentation
pattern serves as secondary confirmation. The facile loss of the aldehyde proton ([M-H]*) and
the formyl group ([M-CHOJ™*) are diagnostic fragmentation pathways for 3-formylindoles,
providing a logical and self-validating system for structural confirmation.[9]

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/907214
https://pubchem.ncbi.nlm.nih.gov/compound/907214
https://webbook.nist.gov/cgi/cbook.cgi?ID=C487898&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The acquisition of high-quality, reproducible spectroscopic data is contingent on rigorous
experimental methodology. The protocols described here represent a self-validating system for
the characterization of 6-methoxy-1H-indole-3-carbaldehyde.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¢ Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.
o Methodology:

o Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry
NMR tube.

o Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-ds,
CDCls) using a pipette. It is critical to use a high-purity solvent to avoid impurity signals.[3]

o Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved. A
clear, homogeneous solution is required for high-resolution spectra.

o Data Acquisition: Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).
Acquire the *H spectrum using standard parameters (e.g., 16-32 scans, 1-2 second
relaxation delay). Subsequently, acquire a proton-decoupled 13C spectrum, which typically
requires a larger number of scans for adequate signal-to-noise.

o Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Reference the *H spectrum to the residual solvent
peak (e.g., DMSO at 2.50 ppm) and the 13C spectrum accordingly (e.g., DMSO at 39.52

ppm).[3]
2. Infrared (IR) Spectroscopy
o Objective: To identify the functional groups present in the molecule.

+ Methodology (Attenuated Total Reflectance - ATR):
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o Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is
crucial as it is subtracted from the sample spectrum to remove interfering signals from
atmospheric CO2z and Hz20.

o Sample Application: Place a small amount of the solid powder directly onto the ATR
crystal.

o Pressure Application: Lower the press arm to ensure firm and even contact between the
sample and the crystal. Consistent pressure is key for reproducible intensity.

o Data Acquisition: Scan the sample over the desired range (e.g., 4000-400 cm~1). Co-add
multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol)
after analysis.

3. Mass Spectrometry (MS)

e Objective: To determine the molecular weight and fragmentation pattern.

o Methodology (Direct Infusion ESI-MS):

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable
solvent like methanol or acetonitrile.

o Infusion: Load the solution into a syringe and infuse it into the electrospray ionization (ESI)
source of the mass spectrometer at a low, constant flow rate (e.g., 5-10 pL/min).

o Data Acquisition: Acquire the mass spectrum in positive ion mode. For High-Resolution
Mass Spectrometry (HRMS), a TOF (Time-of-Flight) or Orbitrap analyzer is used to
achieve the necessary mass accuracy.[10]

o Data Analysis: Identify the molecular ion ([M+H]* for ESI) and compare its m/z value to the
theoretical mass. Analyze fragment ions if MS/MS experiments are performed.
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Caption: Experimental workflow for the spectroscopic characterization of a chemical
compound.

Conclusion

The spectroscopic data for 6-methoxy-1H-indole-3-carbaldehyde provides a unique and
definitive fingerprint for its chemical structure. *H and *3C NMR spectroscopy precisely map the
carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups
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(N-H, C=0, C-0), and mass spectrometry verifies the molecular weight and elemental
composition. Together, these techniques form a robust, self-validating analytical suite essential
for researchers, scientists, and drug development professionals to confirm the identity, purity,
and structure of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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